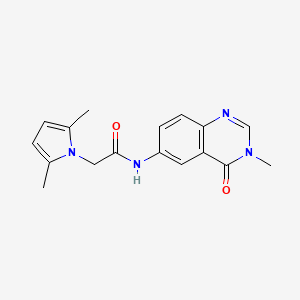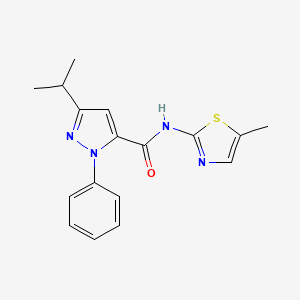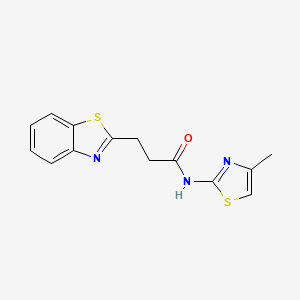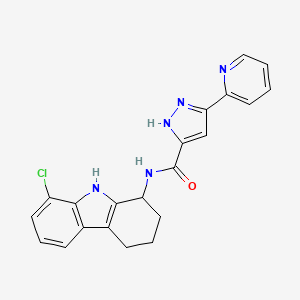
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic organic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The pyrrole ring (1H-pyrrol-1-yl) and the quinazoline ring (3,4-dihydro-6-quinazolinyl) are connected via an acetamide linker.
- The presence of methyl groups at specific positions (2,5-dimethyl and 3-methyl) adds steric effects and influences its properties.
Preparation Methods
Synthetic Routes: While there isn’t a single standard method for synthesizing this compound, several approaches exist. One common route involves cyclization reactions between appropriate precursors.
Reaction Conditions: These may vary based on the specific synthetic pathway chosen. Researchers often employ reagents like Lewis acids, bases, and catalysts to facilitate the cyclization.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These depend on the specific reaction conditions. Isolation and characterization of intermediates and final products are essential.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel synthetic methods.
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial, or anti-inflammatory).
Industry: Limited information exists, but applications could include materials science or specialty chemicals.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Explore signaling pathways influenced by its interactions.
Bioactivity: Determine whether it modulates cellular processes (e.g., apoptosis, cell cycle regulation).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., specific functional groups, ring systems).
Similar Compounds: While I don’t have direct information on similar compounds, you might explore related pyrrole-quinazoline hybrids or acetamide derivatives.
Remember that this compound’s detailed study requires specialized research and experimentation
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C17H18N4O2/c1-11-4-5-12(2)21(11)9-16(22)19-13-6-7-15-14(8-13)17(23)20(3)10-18-15/h4-8,10H,9H2,1-3H3,(H,19,22) |
InChI Key |
XPYBOKXXNANAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10997211.png)

![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide](/img/structure/B10997218.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997227.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997240.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997248.png)

![4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10997268.png)
![Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B10997274.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10997275.png)

![N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10997285.png)
![N-[4-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10997292.png)
![3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide](/img/structure/B10997296.png)
